molecular formula C19H21N3O4 B409399 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE

Cat. No.: B409399
M. Wt: 355.4g/mol
InChI Key: JPQIOJOHCXMWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxy-benzyl group and a nitro-phenyl-methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the methoxy-benzyl group and the nitro-phenyl-methanone group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy-benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, while the piperazine ring can interact with neurotransmitter receptors, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Methoxy-benzyl)-piperazin-1-yl]-(4-chloro-phenyl)-methanone: Similar structure but with a chloro group instead of a nitro group.

    [4-(4-Methoxy-benzyl)-piperazin-1-yl]-(4-methyl-phenyl)-methanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 1-[(4-METHOXYPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE makes it unique compared to its analogs. The nitro group can undergo specific redox reactions, making this compound particularly interesting for studies involving electron transfer processes and potential therapeutic applications targeting oxidative stress-related conditions.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H21N3O4/c1-26-18-8-2-15(3-9-18)14-20-10-12-21(13-11-20)19(23)16-4-6-17(7-5-16)22(24)25/h2-9H,10-14H2,1H3

InChI Key

JPQIOJOHCXMWRX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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